3-(3-Amino-phenyl)-acrylonitrile
Description
3-(3-Amino-phenyl)-acrylonitrile is an acrylonitrile derivative featuring a phenyl ring substituted with an amino group at the meta-position. The compound’s structure combines the electron-withdrawing cyano group (–CN) with the electron-donating amino (–NH₂) group, creating a push-pull electronic system. This configuration enhances its utility in organic synthesis, photophysical applications, and biological systems.
Key properties include:
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(3-aminophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,11H2 |
InChI Key |
CVKITALHWMTERN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Compounds with modified phenyl substituents exhibit distinct electronic and steric effects:
Key Insight: Electron-withdrawing groups (e.g., –NO₂, –Br) lower electron density on the acrylonitrile backbone, enhancing charge-transfer transitions. Conversely, alkyl groups (e.g., –CH₂CH₃) improve solubility in nonpolar solvents .
Heterocyclic and Hybrid Derivatives
Incorporation of heterocycles or hybrid structures modulates bioactivity and photophysics:
Key Insight : Heterocycles (e.g., indole, pyridine) introduce rigidity and π-conjugation, improving photostability and bioactivity. For example, ITPA outperforms acarbose in α-glucosidase inhibition .
Amino Group Modifications
Varying the amino substituent alters electronic properties and reactivity:
Key Insight: Bulky or electron-donating amino groups (e.g., pyrrolidinyl) increase steric hindrance and reduce reaction rates, as seen in the prolonged synthesis times for certain derivatives .
Photophysical and Solvent Effects
highlights solvent-dependent absorption properties of acrylonitrile derivatives:
| Compound (Code) | Solvent | λₐbs (nm) | ε (M⁻¹cm⁻¹) | Observation |
|---|---|---|---|---|
| I (Phenyl) | DMSO | 413 | 15,000 | Hypochromic shift in polar solvents |
| II (Bis-phenyl) | CHCl₃ | 415 | 27,000 | Rigid structure enhances ε |
| V (Pyridin-4-yl) | MeOH | 398 | 12,000 | H-bonding reduces ε in protic solvents |
Key Insight : Polar aprotic solvents (e.g., DMSO) stabilize excited states, while protic solvents (e.g., MeOH) disrupt π-π stacking, reducing extinction coefficients .
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